molecular formula C24H26N6O5 B11475757 6-(4-methoxyphenyl)-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione

6-(4-methoxyphenyl)-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione

Cat. No.: B11475757
M. Wt: 478.5 g/mol
InChI Key: RBUGFYHWLRDTQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-METHOXYPHENYL)-3-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a methoxyphenyl group, a piperazine ring, and an imidazo[1,5-b][1,2,4]triazole core

Preparation Methods

The synthesis of 6-(4-METHOXYPHENYL)-3-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Mechanism of Action

The mechanism of action of 6-(4-METHOXYPHENYL)-3-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE involves its binding to specific molecular targets, such as alpha1-adrenergic receptors. This binding leads to the modulation of receptor activity, resulting in therapeutic effects such as vasodilation and reduced blood pressure . The compound’s interactions with other receptors and enzymes are also being studied to understand its broader pharmacological profile .

Properties

Molecular Formula

C24H26N6O5

Molecular Weight

478.5 g/mol

IUPAC Name

6-(4-methoxyphenyl)-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-7H-imidazo[1,5-b][1,2,4]triazole-2,5-dione

InChI

InChI=1S/C24H26N6O5/c1-34-18-9-7-17(8-10-18)28-15-21-25-23(32)29(30(21)24(28)33)16-22(31)27-13-11-26(12-14-27)19-5-3-4-6-20(19)35-2/h3-10H,11-16H2,1-2H3

InChI Key

RBUGFYHWLRDTQV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC3=NC(=O)N(N3C2=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5OC

Origin of Product

United States

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